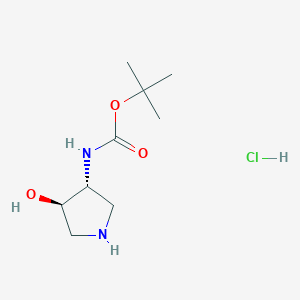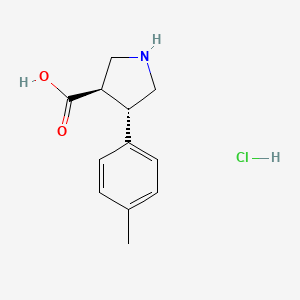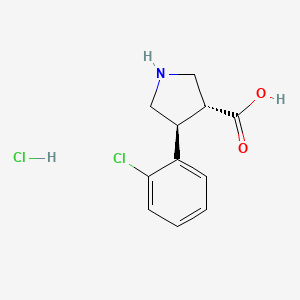
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Overview
Description
The compound “6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a subject of interest in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves the reaction of 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of potassium hydroxide in ethanol at 80°C . The crude products are then purified by column chromatography using Ethyl acetate/petroleum ether(20:80) as a mobile phase .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring. This ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific structure of “6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine” would require more specific information or a dedicated analysis.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. They can involve various substitutions and transformations of the pyrimidine ring . More specific information about the chemical reactions of “6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine” would require detailed study or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by the presence of various substituents. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Herbicidal Activity
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine and its analogues have been found to possess significant herbicidal activity. A study by Nezu, Miyazaki, Sugiyama, and Kajiwara (1996) noted that compounds with methoxy groups at specific positions on the pyrimidine ring exhibited high herbicidal activity. These compounds were effective in inhibiting the Hill reaction, a key process in photosynthesis, although they showed poor selectivity between weeds and crops (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Crystal Structure Analysis
Research on pyrimidine derivatives, including those similar to 6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine, has been conducted to understand their crystal structure and molecular conformation. Studies like the one by Al‐Refai, Geyer, Marsch, and Ali (2014) have provided insights into the molecular and crystal structure of these compounds, revealing details about their conformation and intermolecular interactions (Al‐Refai, Geyer, Marsch, & Ali, 2014).
Corrosion Inhibition
Pyrimidine derivatives, including 6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine, have been studied for their corrosion inhibition properties. For instance, Yadav, Sinha, Kumar, and Sarkar (2015) investigated the effectiveness of spiropyrimidinethiones in preventing corrosion of mild steel in acidic environments. Their study found that these inhibitors effectively adsorbed onto the steel surface, providing a protective layer (Yadav, Sinha, Kumar, & Sarkar, 2015).
Synthesis of Novel Derivatives
Researchers like Jadhav, Jadhav, Kale, and Sirsat (2022) have focused on synthesizing new derivatives of pyrimidine compounds for various applications. These efforts contribute to the development of novel compounds with potentially useful properties (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Nonlinear Optical (NLO) Properties
The study of pyrimidine derivatives also extends to their nonlinear optical (NLO) properties. Hussain et al. (2020) conducted research on 4-thiopyrimidines derivatives, including compounds similar to 6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine, to explore their potential in nonlinear optics and other high-tech applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a broad range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects
Mode of Action
It’s known that pyrimidine derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways, leading to downstream effects
Result of Action
Pyrimidine derivatives are known to have a broad range of effects at the molecular and cellular level
Future Directions
The future directions in the research and development of pyrimidine derivatives are promising. They are being explored for their potential as neuroprotective and anti-neuroinflammatory agents . Furthermore, they are being studied for their potential in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c1-21-9-5-3-2-4-7(9)8-6-10(13(14,15)16)19-12(18-8)20-11(17)22/h2-6H,1H3,(H3,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMKWZYBCJVZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158751 | |
| Record name | Thiourea, N-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine | |
CAS RN |
1820712-72-8 | |
| Record name | Thiourea, N-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820712-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)


![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)

![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3111148.png)



